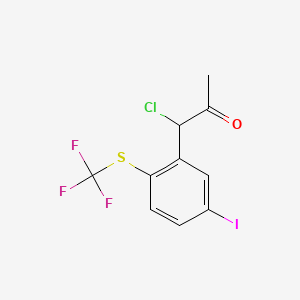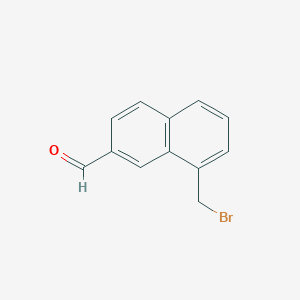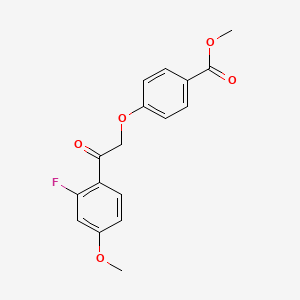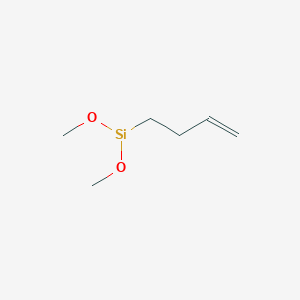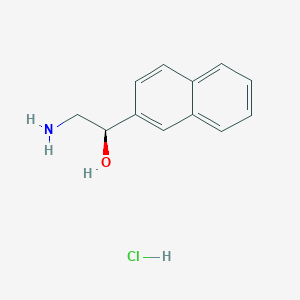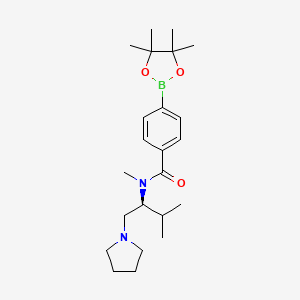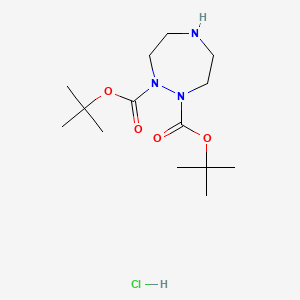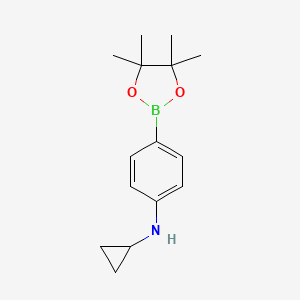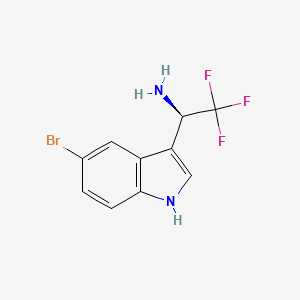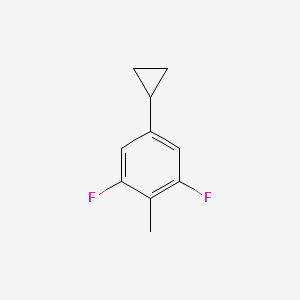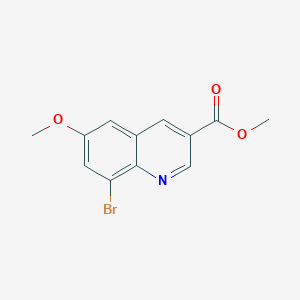
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that features a difluoromethoxy group, an iodine atom, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the iodine atom onto a phenyl ring, followed by the attachment of the propanone moiety. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the phenyl ring.
Methoxylation: Introduction of the difluoromethoxy group.
Ketone Formation: Attachment of the propanone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxylation reactions, followed by purification processes to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propanone moiety to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and iodine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar propanone moiety but lacking the difluoromethoxy and iodine groups.
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one: A compound with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C10H9F2IO2 |
|---|---|
Molecular Weight |
326.08 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2IO2/c1-6(14)4-7-5-8(15-10(11)12)2-3-9(7)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
LXQTVCGQPHVTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


